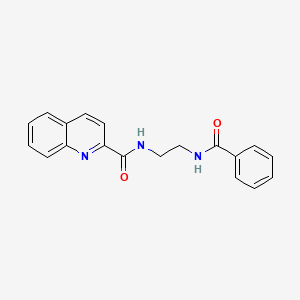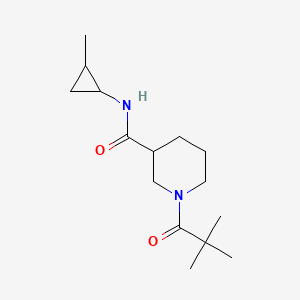![molecular formula C15H19ClN2O2 B7561955 N-[1-[2-(3-chlorophenyl)acetyl]piperidin-4-yl]acetamide](/img/structure/B7561955.png)
N-[1-[2-(3-chlorophenyl)acetyl]piperidin-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[2-(3-chlorophenyl)acetyl]piperidin-4-yl]acetamide, commonly known as CPCA, is a chemical compound that has gained significant interest among researchers due to its potential therapeutic applications. CPCA is a piperidine derivative that belongs to the class of acylpiperidines.
Scientific Research Applications
CPCA has been studied extensively for its potential therapeutic applications. One of the most promising applications of CPCA is its use as an analgesic. Studies have shown that CPCA has a potent analgesic effect in animal models, making it a potential candidate for the development of new pain medications. CPCA has also been studied for its anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases.
Mechanism of Action
The mechanism of action of CPCA is not fully understood, but it is believed to work by modulating the activity of the mu-opioid receptor. CPCA has been shown to bind to the mu-opioid receptor with high affinity, leading to the activation of downstream signaling pathways that result in analgesia and anti-inflammatory effects.
Biochemical and Physiological Effects
CPCA has been shown to have potent analgesic and anti-inflammatory effects in animal models. It has also been shown to have a low toxicity profile, making it a promising candidate for further research. CPCA has been shown to have a longer duration of action than other opioid drugs, making it a potential candidate for extended-release formulations.
Advantages and Limitations for Lab Experiments
One of the advantages of CPCA is its high purity level, which makes it a feasible compound for research purposes. CPCA has also been shown to have a low toxicity profile, which is important for safety considerations. One of the limitations of CPCA is its limited solubility in water, which can make it challenging to work with in certain experimental settings.
Future Directions
There are several future directions for the research of CPCA. One potential direction is the development of CPCA-based medications for the treatment of pain and inflammatory diseases. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of CPCA to better understand its mechanism of action and optimize its therapeutic potential. Additionally, further research is needed to explore the potential of CPCA in other disease areas, such as cancer and neurological disorders.
Conclusion
In conclusion, CPCA is a promising compound that has gained significant interest among researchers due to its potential therapeutic applications. The synthesis of CPCA has been optimized to produce high yields and purity levels, making it a feasible compound for research purposes. CPCA has been shown to have potent analgesic and anti-inflammatory effects in animal models, making it a potential candidate for the development of new pain medications. Further research is needed to explore the full therapeutic potential of CPCA and optimize its use in the clinic.
Synthesis Methods
The synthesis of CPCA involves the reaction of 1-benzylpiperidin-4-one with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields CPCA as a white crystalline solid with a high purity level. The synthesis of CPCA has been optimized to produce high yields and purity levels, making it a feasible compound for research purposes.
properties
IUPAC Name |
N-[1-[2-(3-chlorophenyl)acetyl]piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-11(19)17-14-5-7-18(8-6-14)15(20)10-12-3-2-4-13(16)9-12/h2-4,9,14H,5-8,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGYDDNXBQOSSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(CC1)C(=O)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Azetidin-1-yl-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7561877.png)

![2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-cyclopropylpropanamide](/img/structure/B7561890.png)

![N-cyclopropyl-N-[5-[1-(1H-indol-3-yl)-1-oxopropan-2-yl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7561909.png)
![N-[[1-(4-fluorophenyl)cyclopentyl]methyl]-2-[2-(morpholine-4-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7561919.png)
![N-[1-(4-methylbenzoyl)piperidin-4-yl]isoquinoline-1-carboxamide](/img/structure/B7561926.png)

![[2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl] 5-chloro-1,3-dimethylpyrazole-4-carboxylate](/img/structure/B7561941.png)
![Isoquinolin-1-yl-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7561950.png)
![[2-(2-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561952.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]propanamide](/img/structure/B7561965.png)
![N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]acetamide](/img/structure/B7561971.png)
![[2-(2-bromo-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561973.png)